1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO5 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the 2-Oxopropyl Group: The 2-oxopropyl group is introduced through a nucleophilic substitution reaction, where an appropriate electrophile reacts with the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The 2-oxopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar in structure but with different substituents.
1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: Another derivative with a different alkyl group.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid, with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol, is a synthetic organic compound notable for its diverse applications in chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves several steps:
- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Boc Protecting Group : Utilization of tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
- Attachment of the 2-Oxopropyl Group : Alkylation reactions with suitable reagents.
These synthetic methods can be optimized for yield and efficiency, often utilizing flow microreactor systems to enhance sustainability.
Properties Table
Property | Value |
---|---|
CAS Number | 1890129-71-1 |
Molecular Formula | C12H19NO5 |
Molecular Weight | 257.29 g/mol |
Purity | ≥95% |
The biological activity of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, which can modulate various biochemical pathways. The compound's azetidine ring and the 2-oxopropyl group confer unique reactivity that facilitates participation in enzyme mechanisms and protein-ligand interactions.
Research Findings
Recent studies have explored the compound's potential as an intermediate in synthesizing pharmaceutical agents. Its unique structure allows it to serve as a building block for more complex molecules, particularly in medicinal chemistry. Notably, it has been investigated for its role in:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are critical in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm these findings.
Case Studies
- Enzyme Interaction Study : A study demonstrated that modifications to the azetidine ring could enhance binding affinity to target enzymes involved in cancer metabolism, suggesting potential applications in oncology.
- Antimicrobial Testing : In vitro tests indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, proposing avenues for developing new antibiotics.
Comparison with Similar Compounds
The biological activity of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid can be compared with similar compounds:
Compound Name | Structure Variation | Notable Activity |
---|---|---|
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid | Prop-2-en-1-yl group instead of 2-oxopropyl | Potentially different enzyme interactions |
1-Boc-azetidine-3-carboxylic acid | Lacks the 2-oxopropyl group | Used primarily as a precursor |
The distinct substituents on 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid endow it with unique biological properties compared to its analogs.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-8(14)5-12(9(15)16)6-13(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H,15,16) |
InChI Key |
RCMPWLCOIQSOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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